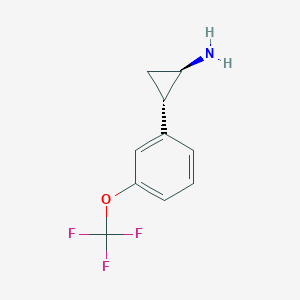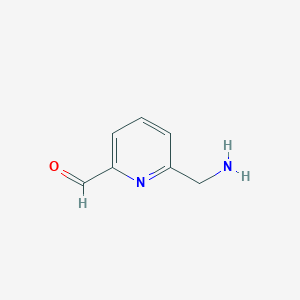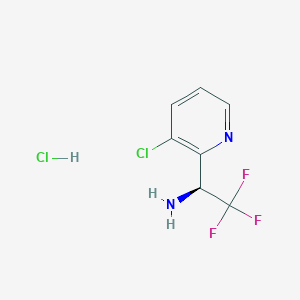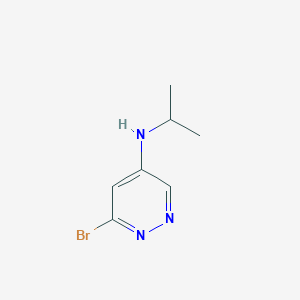
6-Bromo-N-isopropylpyridazin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-N-isopropylpyridazin-4-amine is an organic compound with the molecular formula C7H10BrN3. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The bromine atom is attached to the 6th position of the pyridazine ring, while the isopropyl group is attached to the nitrogen atom at the 4th position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines, which provides a highly regioselective synthesis of 6-aryl-pyridazin-3-amines under neutral conditions . This reaction offers good functional group compatibility and broad substrate scope.
Industrial Production Methods
Industrial production methods for 6-Bromo-N-isopropylpyridazin-4-amine may involve large-scale bromination reactions followed by purification steps to isolate the desired product. The specific conditions and reagents used can vary depending on the scale and desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-N-isopropylpyridazin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms or other substituents.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions can vary widely, but typical conditions include moderate temperatures and the use of solvents such as acetonitrile or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyridazines, while oxidation reactions can produce pyridazine N-oxides.
Aplicaciones Científicas De Investigación
6-Bromo-N-isopropylpyridazin-4-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs. Its unique structure allows for interactions with various biological targets.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic or photophysical properties.
Biological Research: The compound is used in studies to understand its effects on biological systems, including its potential as an inhibitor of specific enzymes or receptors.
Mecanismo De Acción
The mechanism of action of 6-Bromo-N-isopropylpyridazin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and isopropyl groups can influence the compound’s binding affinity and selectivity for these targets. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 6-Bromo-N-isopropylpyridazin-4-amine include other brominated pyridazine derivatives and N-substituted pyridazines. Examples include:
- 6-Bromo-3-methylpyridazine
- 6-Bromo-4-phenylpyridazine
- N-Isopropylpyridazin-4-amine
Uniqueness
This compound is unique due to the specific combination of the bromine atom and the isopropyl group on the pyridazine ring. This combination can result in distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C7H10BrN3 |
|---|---|
Peso molecular |
216.08 g/mol |
Nombre IUPAC |
6-bromo-N-propan-2-ylpyridazin-4-amine |
InChI |
InChI=1S/C7H10BrN3/c1-5(2)10-6-3-7(8)11-9-4-6/h3-5H,1-2H3,(H,10,11) |
Clave InChI |
PLIYQOUMOXTFQC-UHFFFAOYSA-N |
SMILES canónico |
CC(C)NC1=CC(=NN=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromothieno[3,2-b]pyridin-7-ol](/img/structure/B13027485.png)
![[3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]hydrazine](/img/structure/B13027491.png)
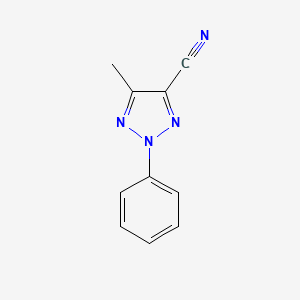
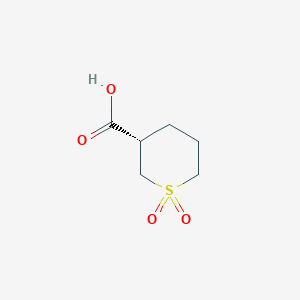
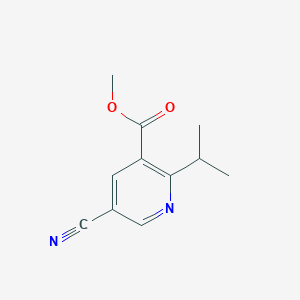


![Ethyl 3-hydroxy-6-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B13027530.png)
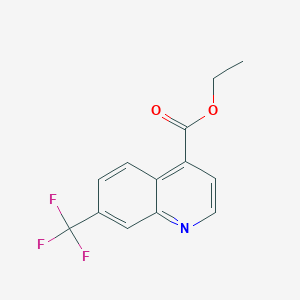
![2-Bromo-7-fluoro-6-methoxyimidazo[1,2-A]pyridine](/img/structure/B13027535.png)

